molecular formula C24H19NO B14543486 4,6-Diphenyl-1-(4-tolyl)-2-pyridone CAS No. 62219-17-4

4,6-Diphenyl-1-(4-tolyl)-2-pyridone

Cat. No.: B14543486
CAS No.: 62219-17-4
M. Wt: 337.4 g/mol
InChI Key: GGFSUMSWIRCAEO-UHFFFAOYSA-N
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Description

4,6-Diphenyl-1-(4-tolyl)-2-pyridone is an organic compound with the CAS registry number 62219-17-4 and a molecular formula of C₂₄H₁₉NO . It has a molecular weight of 337.41 g/mol and is part of the pyridinone family, which is a class of structures known for their diverse applications in material science and pharmaceutical research . The specific arrangement of its phenyl and tolyl substituents on the pyridinone core makes it a valuable scaffold for the development of novel compounds. Researchers can utilize this chemical as a key building block in synthetic chemistry, particularly in the construction of more complex heterocyclic systems. Its structural features suggest potential for investigation in areas such as organic electronics, where π-conjugated molecules are of high interest, or as a precursor in medicinal chemistry programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62219-17-4

Molecular Formula

C24H19NO

Molecular Weight

337.4 g/mol

IUPAC Name

1-(4-methylphenyl)-4,6-diphenylpyridin-2-one

InChI

InChI=1S/C24H19NO/c1-18-12-14-22(15-13-18)25-23(20-10-6-3-7-11-20)16-21(17-24(25)26)19-8-4-2-5-9-19/h2-17H,1H3

InChI Key

GGFSUMSWIRCAEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 4,6 Diphenyl 1 4 Tolyl 2 Pyridone and Analogues

Multi-Component and Stepwise Organic Reaction Sequences

The construction of the 4,6-disubstituted-2-pyridone scaffold can be achieved through both multi-component reactions (MCRs), where three or more reactants combine in a single pot, and more traditional stepwise approaches that involve the isolation of intermediates. nih.govrsc.org MCRs are valued for their efficiency and atom economy, while stepwise syntheses allow for greater control and purification at each stage of the reaction sequence. nih.govbohrium.com

Condensation Reactions in 2-Pyridone Synthesis

Condensation reactions are fundamental to the assembly of the 2-pyridone ring system. These reactions typically involve the formation of a carbon-carbon or carbon-nitrogen bond with the elimination of a small molecule, such as water.

The Claisen-Schmidt condensation is a classic method for synthesizing α,β-unsaturated ketones, which are key precursors to 2-pyridones. numberanalytics.comwikipedia.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. bamu.ac.intaylorandfrancis.com For the synthesis of the precursor to 4,6-diphenyl-1-(4-tolyl)-2-pyridone, benzaldehyde (B42025) would be reacted with an appropriate acetophenone (B1666503) derivative. iajpr.com The resulting chalcone (B49325), an open-chain α,β-unsaturated carbonyl compound, possesses the necessary functionality for subsequent cyclization to form the pyridone ring. bamu.ac.inresearchgate.netnih.gov The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. bamu.ac.intaylorandfrancis.com

Chalcones and other α,β-unsaturated ketones serve as versatile intermediates that can be condensed with amines to form the 2-pyridone ring. rsc.orgiipseries.org In a typical synthesis, a chalcone is reacted with a primary amine, such as p-toluidine (B81030) in the case of this compound, often in the presence of a base. The reaction proceeds through a series of steps, likely initiated by a Michael addition of the amine to the enone system, followed by an intramolecular condensation and subsequent dehydration to yield the stable aromatic 2-pyridone ring.

Michael Addition Strategies for Pyridone Ring Formation

Michael addition is a crucial strategy for forming the carbon-carbon bonds necessary for the pyridone nucleus. rsc.orgsci-hub.se This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of 2-pyridone synthesis, this often involves the addition of a nitrogen-containing nucleophile to an activated alkyne or a similar Michael acceptor. bohrium.comresearchgate.net The resulting intermediate can then undergo cyclization to form the pyridone ring. rsc.orgbohrium.com For instance, the reaction of amines with dialkyl acetylenedicarboxylates can lead to functionalized 2-pyridones. rsc.org Enantioselective Michael additions have also been developed to produce chiral N-substituted 2-pyridones. researchgate.net

Cyclization Reactions to Form the 2-Pyridone Nucleus

The final and defining step in many synthetic routes to 2-pyridones is the cyclization reaction that forms the heterocyclic ring. nih.gov This can occur through various intramolecular processes. For example, after a Michael addition, the resulting open-chain intermediate can undergo an intramolecular condensation to close the ring. bohrium.com Other strategies include 6π-electrocyclization of dienyl isocyanates, which can be generated in situ from dienyl carboxylic acids. acs.org The specific conditions for cyclization, such as the choice of solvent and catalyst, can significantly impact the reaction's efficiency and yield.

Ullmann Condensation and Buchwald-Hartwig Cross-Coupling in N-Arylation

Once the 2-pyridone core is formed, the introduction of an aryl group at the nitrogen atom can be achieved through cross-coupling reactions. The Ullmann condensation is a classic copper-catalyzed reaction used for the N-arylation of heterocycles, including 2-pyridones. jst.go.jpwikipedia.org This reaction typically requires an aryl halide and a copper catalyst, often at elevated temperatures. wikipedia.org

A more modern and often milder alternative is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This powerful method allows for the formation of C-N bonds between a wide range of amines and aryl halides or triflates, offering broad functional group tolerance and generally high yields. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve coupling 4,6-diphenyl-2-pyridone (B1622997) with a tolyl halide or triflate in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org

Reactions Involving Thiazole and Thiophene (B33073) Intermediates

The use of sulfur-containing heterocycles like thiazoles and thiophenes as precursors for 2-pyridone synthesis represents an innovative approach. These methods often involve ring transformation or functional group interconversion strategies.

The synthesis of 2-pyridones can be achieved from 2-thiopyridine precursors through an aromatic nucleophilic substitution (SNAr) reaction. irjms.com In this type of transformation, the thiol group at the C-2 position of the pyridine (B92270) ring, which can be derived from a thiophene intermediate in some synthetic pathways, is displaced by a hydroxide or alkoxide nucleophile. irjms.com For instance, the transformation of 2-thiopyridines into 2-pyridones has been successfully demonstrated using sodium hydroxide in DMSO. irjms.com A key advantage of this approach is the potential reusability of the thiol byproduct, which can be recovered and used to synthesize more thiopyridine precursors. irjms.com

Furthermore, thiophene derivatives themselves are used to construct fused pyridine systems, such as thieno[2,3-b]pyridines. In one method, 3-cyanopyridine-2(1H)-thiones react with chloromethyl organyl sulfones in the presence of potassium carbonate to yield 2-(organylsulfonyl)thieno[2,3-b]pyridine-3-amines. researchgate.net While not a direct synthesis of a simple pyridone, this illustrates how the thiophene core is used to build an adjacent, functionalized pyridine ring. More directly, a 2-pyridone analog bearing a thiophen-2-yl group at the 6-position has been synthesized via a metal-free cascade reaction, demonstrating the direct incorporation of a thiophene substituent onto the pyridone core. mdpi.com The synthesis of thiazoles, often achieved through the Hantzsch synthesis from thioamides and alpha-halo carbonyl compounds, provides another pathway to heterocyclic intermediates that can be elaborated into more complex structures. nih.govyoutube.com

Cascade and Domino Processes for Direct Pyridone Construction

Cascade and domino reactions offer an efficient and atom-economical route to the 2-pyridone core by forming multiple chemical bonds in a single synthetic operation without isolating intermediates.

A straightforward and efficient metal-free methodology has been developed for synthesizing 3-cyano-2-pyridone derivatives through sequential C-C and C-N bond formation. mdpi.comnih.gov This approach is characterized by its wide functional group tolerance, mild reaction conditions, and operational simplicity. mdpi.comnih.gov The reaction typically involves the condensation of an active methylene (B1212753) compound, an aldehyde, and an amine source, leading to the construction of the pyridone ring in a cascade fashion. nih.govrsc.org This process avoids the use of transition metals, aligning with the principles of green chemistry. mdpi.comnih.gov Polysubstituted indolizines, which share structural similarities, can also be constructed via intramolecular C-N bond formation under metal-free conditions, highlighting the utility of such strategies for N-heterocycle synthesis. researchgate.net

A plausible mechanism for this type of cascade reaction begins with the formation of an enolate, which undergoes a Michael-type addition to an unsaturated intermediate, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation or elimination) to yield the stable 2-pyridone ring. rsc.org

One-pot multi-component reactions (MCRs) are highly convergent processes where three or more reactants are combined to form a single product that incorporates most or all of the atoms from the starting materials. nih.govrsc.org These reactions are prized for their efficiency, procedural simplicity, and ability to rapidly generate molecular diversity. nih.govut.ac.irresearchgate.net

The synthesis of highly substituted 2-pyridones, including analogs of this compound, is well-suited to MCR strategies. For example, a three-component reaction of an aromatic aldehyde, a substituted acetophenone, and a phenyl acetamide (B32628) in the presence of a base like sodium hydride can produce 3,4,6-triaryl-2(1H)-pyridones in good yields. nih.gov A specific analog, 1-methyl-2-oxo-4-phenyl-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile, was synthesized in 87% yield through a one-pot, three-component reaction, showcasing the power of this method for creating structurally related compounds. mdpi.com These protocols often utilize simple and readily available catalysts and solvents, further enhancing their appeal. tandfonline.comekb.eg

Table 1: Examples of One-Pot Multi-Component Syntheses of 2-Pyridone Analogs
Reactant 1Reactant 2Reactant 3Catalyst/BaseSolventYieldReference
Aromatic AldehydeSubstituted AcetophenonePhenyl AcetamideNaHDMSO58-82% nih.gov
p-TolualdehydeBenzoylacetonitrileN-Methylacetamide (conceptual)BaseEthanol87% (for analog) mdpi.com
AldehydeMalononitrile (B47326)4-Hydroxy-1,6-dimethylpyridin-2(1H)-oneTriethylamineEthanol75-98% nih.gov
o-Alkyl Vanillin Derivative + MalononitrileMethylarylketoneSodium EthoxideSodium EthoxideEthanolNot specified ekb.eg

Catalyst-Mediated Synthetic Routes

Catalysis is fundamental to the efficient synthesis of 2-pyridones, with both transition metals and organic catalysts playing crucial roles in facilitating key bond-forming steps.

Transition metal catalysis, particularly involving palladium, offers powerful tools for constructing the 2-pyridone skeleton. acs.org Palladium(0)-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing aryl substituents onto the pyridone ring. thieme-connect.comdiva-portal.org A common strategy involves the synthesis of a pyridone triflate, which can then undergo Pd-catalyzed coupling with a variety of partners, including aryl boronic acids, at or near room temperature. thieme-connect.com This allows for the modular assembly of N- and 4-substituted pyridones. thieme-connect.com

Another advanced palladium-catalyzed method is the aerobic oxidative dicarbonation of N-(furan-2-ylmethyl) alkyne amides. acs.orgacs.org This process involves the intramolecular nucleopalladation of an alkyne with an electron-rich furan (B31954) ring, which subsequently opens, leading to the formation of a highly functionalized 2-pyridone. acs.org Carbonylative coupling reactions mediated by palladium also provide an efficient route to fused pyridone systems, such as pyrido[2,1-α]isoindoles, through the formation of mesoionic dipoles that undergo cycloaddition. rsc.org

Table 2: Palladium-Catalyzed Reactions in 2-Pyridone Synthesis
Reaction TypePyridone PrecursorCoupling PartnerPd CatalystConditionsReference
Suzuki CouplingN-Alkyl-4-pyridone triflateAryl boronic acidPd(PPh₃)₄K₂CO₃, Dioxane/H₂O, 80 °C thieme-connect.com
Suzuki-Miyaura CouplingBromomethyl substituted 2-pyridoneAryl boronic acidPd(OAc)₂KF, MeOH diva-portal.org
Aerobic Oxidative DicarbonationN-(furan-2-ylmethyl) alkyne amideAcrylate or StyrenePd(OAc)₂O₂, Dioxane, 100 °C acs.orgacs.org
Carbonylative Cycloaddition2-Bromopyridine + ImineAryne (in situ)Pd SourceCO atmosphere rsc.org

Simple organic bases are frequently employed as catalysts in 2-pyridone synthesis, typically to promote condensation and cyclization reactions.

Piperidine (B6355638) : Piperidine is a classic catalyst for the Knoevenagel condensation, a key reaction in forming precursors for pyridone synthesis. acs.org It facilitates the reaction between an active methylene compound and an aldehyde or ketone. While often used with pyridine as a solvent, piperidine itself acts as the crucial basic catalyst in the condensation step. researchgate.net

Triethylamine (TEA) : Triethylamine is a versatile organic base used in multiple synthetic contexts. It serves as a catalyst for condensation reactions, such as the reaction between aldehydes and malononitrile to form arylidene malononitriles, which are common intermediates for pyridone synthesis. nih.govekb.eg TEA is also used as an acid scavenger in reactions that produce acidic byproducts, for instance, during the formation of pyridone triflates from 4-hydroxypyridones using triflic anhydride. thieme-connect.com Its role as a non-nucleophilic base is critical in preventing unwanted side reactions. rsc.orgstackexchange.com

Potassium Carbonate (K₂CO₃) : As a solid inorganic base, potassium carbonate (K₂CO₃) is a green and effective catalyst for various steps in pyridone synthesis. researchgate.net It is widely used for the N-alkylation of pyridones, a key step in introducing substituents like the tolyl group onto the nitrogen atom. thieme-connect.com K₂CO₃ also facilitates one-pot, three-component condensation reactions by promoting the initial Knoevenagel and subsequent Michael addition steps that lead to the pyridone ring. researchgate.netresearchgate.net Its heterogeneous nature simplifies workup, as it can often be removed by simple filtration. sciencemadness.org

Green Chemistry Approaches to Pyridone Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes, aiming to reduce waste and energy consumption. The synthesis of 2-pyridones has benefited from these approaches, particularly through the use of microwave-assisted methods and solvent-free reaction conditions. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of highly substituted 2-pyridones. acs.org This technique often leads to significantly reduced reaction times, increased yields, and enhanced purity of the final products compared to conventional heating methods. acs.orgtandfonline.com For instance, microwave irradiation has been successfully employed to introduce aminomethylene substituents into complex bicyclic 2-pyridone frameworks. acs.org The use of preformed iminium salts in a microwave-assisted Mannich reaction has proven effective in synthesizing 2-pyridones substituted with tertiary amines, with yields ranging from 48-93%. acs.org

Another notable application of microwave assistance is in the synthesis of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives, where a one-pot, three-step method allowed for the rapid generation of a library of 105 compounds. researchgate.net Furthermore, new protocols for preparing 2(1H)-pyridones and their corresponding glucosides have been developed using microwave technology, highlighting its versatility. tandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Pyridone Derivatives

Parameter Conventional Heating Microwave-Assisted Synthesis (MAOS) Reference
Reaction Time Often hours to days Significantly reduced (minutes) acs.org
Yields Variable Generally higher (e.g., 48-93% for Mannich reaction) acs.org
Purity May require extensive purification Often higher, with fewer byproducts tandfonline.com
Energy Consumption Higher Lower due to shorter reaction times researchgate.net
Reaction Conditions Often requires high-boiling solvents Can be performed under solvent-free conditions researchgate.netresearchgate.net

The development of solvent-free reaction conditions represents a significant advancement in the eco-friendly synthesis of 2-pyridones. wordpress.com These methods eliminate the need for potentially hazardous and environmentally damaging organic solvents, aligning with the core principles of green chemistry. researchgate.net

A notable example is the thermal multicomponent domino reaction for the synthesis of functionalized 2-pyridone derivatives. This catalyst- and solvent-free approach involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes with 1,3-diketoesters and anilines or primary aliphatic amines, proceeding through a cascade of Knoevenagel condensation, Michael addition, ring opening, and ring closure reactions to afford the desired products in good yields. wordpress.com Similarly, the synthesis of 4-aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones has been achieved through a four-component reaction under solventless conditions at 75 °C. rsc.org

Another efficient and environmentally friendly procedure involves the reaction of enaminonitriles with primary amines under solvent-free conditions to produce 3-cyano-2-pyridone derivatives in high yields. scirp.orgresearchgate.net These solvent-free approaches not only offer environmental benefits but also often simplify the work-up procedure, making them highly attractive from both an economic and synthetic standpoint. researchgate.net

Rearrangement Reactions in Pyridone Chemistry

The regioselective synthesis of N-substituted 2-pyridones can be achieved through the cleavage of C-O and C-N bonds in intermediate quaternary ammonium (B1175870) salts. nih.gov For example, oxazoline[3,2-a]pyridiniums, prepared from 2-(2,2-dimethoxyethoxy)-pyridines, can undergo regioselective attack by different nucleophiles. nih.gov Theoretical calculations have shown that the nature of the nucleophile dictates the site of attack. Aniline and aliphatic amines tend to attack the C8 position, leading to N-substituted pyridones via C-O bond cleavage. In contrast, certain phenyl aliphatic amines favor attack at the C2 position, resulting in 2-substituted pyridines through C-N bond fission. This regioselectivity is influenced by cation-π interactions between the aromatic ring of the nucleophile and the pyridinium (B92312) intermediate. nih.gov

A key rearrangement in this field is the conversion of pyran-2-imines to their isomeric 2-pyridones. rsc.org This transformation has been observed in the synthesis of 1,4,6-trisubstituted 2-pyridones. For instance, 2-arylamino-4,6-diphenylpyrylium salts can be deprotonated to form pyran-2-imines. rsc.orgrsc.org Subsequent treatment of these pyran-2-imines with a base, such as sodium ethoxide in hot ethanol, induces a rearrangement to the thermodynamically more stable 2-pyridone isomers. rsc.org This reaction is believed to proceed through an acyclic intermediate, analogous to rearrangements seen in related meso-ionic systems. rsc.org The isomeric pyran-2-imines and 2-pyridones can be distinguished by their mass spectral fragmentation patterns. rsc.org

Table 2: Spectroscopic and Physical Data for Isomeric Pyran-2-imine and 2-Pyridone

Compound Type Structure Melting Point (°C) UV-Vis λmax (nm) (ε) Key Mass Spec. Fragmentation Reference
Pyran-2-imine (4a) (4a) 160 215 (6200), 275 (13200), 395 (4000) M+ -> Ph-C≡O+ rsc.org
2-Pyridone (6a) (6a) 164-166 220 (11400), 250 (13400), 337 (4800) M+ -> (M+ - CO) rsc.org

Intramolecular rearrangements offer elegant pathways to construct the 2-pyridone core. One such strategy involves a one-pot rearrangement-cyclization of glycidic esters mediated by magnesium chloride. nih.gov This reaction proceeds through the conversion of the glycidic ester to a keto ester intermediate, which then undergoes cyclization to form the 2-pyrone ring system. nih.gov

Photochemical rearrangements of 2-pyridone derivatives have also been studied. acs.org Irradiation of certain 2-pyridones in a solvent like benzene (B151609) can lead to rearrangement products, while in the solid state, an intermolecular [4+4] photocycloaddition may occur instead. acs.org Additionally, 1,5-sigmatropic hydrogen shifts have been observed in 2-pyrones and their sulfur analogs, pyran-2-thiones, leading to rearranged products. acs.org These types of rearrangements highlight the diverse reactivity of the pyridone ring system and provide alternative synthetic strategies. acs.orgacs.org

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

X-ray Diffraction Analysis for Solid-State Molecular Structures

X-ray diffraction (XRD) stands as the gold standard for the unambiguous determination of molecular structures in the crystalline solid state. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

For 2-pyridone derivatives, X-ray crystallography has confirmed that the predominant tautomeric form in the solid state is the 2-pyridone structure. wikipedia.org This is evidenced by the location of the hydrogen atom being closer to the nitrogen than the oxygen and the presence of a characteristic C=O bond frequency in infrared spectroscopy. wikipedia.org The solid-state packing of 2-pyridones is often characterized by hydrogen-bonded helical structures, although dimeric formations have been observed in some substituted derivatives. wikipedia.org

In a study of 2-methoxy-4,6-diphenylnicotinonitrile, a related compound with a substituted pyridine (B92270) core, X-ray diffraction analysis revealed an orthorhombic crystal system. nih.gov The analysis highlighted the near co-planarity of the pyridine and one of the phenyl rings, with a dihedral angle of approximately 10.85°. nih.gov Intermolecular interactions, particularly π–π stacking and various hydrogen bonds, were identified as key forces governing the crystal's stability. nih.gov Similarly, the analysis of other complex pyridine derivatives has shown that the molecular conformation can be significantly influenced by the nature and position of substituents, leading to twisted or planar arrangements of the ring systems. nih.gov

For 4,6-Diphenyl-1-(4-tolyl)-2-pyridone, an X-ray diffraction study would be expected to provide precise data on the following structural parameters:

Bond Parameters: Exact bond lengths and angles of the pyridone core and the substituent groups would be measured, offering insight into the electronic distribution and potential for resonance within the molecule.

Intermolecular Interactions: The analysis would elucidate the nature of non-covalent interactions, such as C-H···O, C-H···π, and π–π stacking interactions, which dictate the packing of the molecules in the crystal lattice. These interactions are crucial for the material's bulk properties.

While specific crystallographic data for this compound is not publicly available, the following table presents typical crystallographic parameters that would be determined from such an analysis, based on data from related structures like 2-methoxy-4,6-diphenylnicotinonitrile. nih.gov

ParameterExpected Value/Information
Crystal System e.g., Orthorhombic, Monoclinic, Triclinic
Space Group e.g., P21212, P21/c, P-1
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Volume (V) ų
Molecules per Unit Cell (Z) Integer value
Calculated Density (ρ) g/cm³
Dihedral Angles Angles between the planes of the pyridone and substituent rings
Key Bond Lengths C=O, C-N, C-C bond distances (Å)
Hydrogen Bonds Donor-H···Acceptor distances (Å) and angles (°)
π–π Stacking Centroid-to-centroid distances (Å)

Thermal Analysis Techniques for Stability Assessment

Thermal analysis techniques are indispensable for evaluating the stability and phase transitions of chemical compounds as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary methods that provide a comprehensive thermal profile.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is primarily used to determine the thermal stability and decomposition profile of a material.

Studies on various 2-pyridone derivatives have demonstrated their generally high thermal stability. For instance, a series of 2-pyridone derivatives designed for organic light-emitting diodes (OLEDs) exhibited high decomposition temperatures, with a 5% weight loss (Td5) occurring in the range of 295 to 320 °C. diva-portal.orgacs.org The TGA curves for these compounds often show a single-stage weight loss, indicating a complete and clean decomposition or sublimation process. diva-portal.orgacs.org In another study, newly synthesized yellow azo pyridone derivatives were found to have decomposition temperatures exceeding 230 °C, a critical requirement for their application in color filters. mdpi.com The introduction of a dimeric structure in one of the derivatives significantly enhanced its thermal stability, raising the decomposition temperature by 50 °C compared to a commercial colorant. mdpi.com

For this compound, a TGA experiment would yield crucial data on its thermal robustness. The key parameter obtained is the decomposition temperature (Td), often reported as the temperature at which 5% of the initial mass is lost. A high Td would indicate strong covalent bonds and a stable molecular structure.

The following table outlines the type of data obtained from a TGA measurement for a 2-pyridone derivative.

ParameterDescriptionTypical Range for Stable 2-Pyridones
Onset Decomposition Temp. (Tonset) The temperature at which weight loss begins.> 250 °C
5% Weight Loss Temp. (Td5) The temperature at which 5% of the material has decomposed.295 - 320 °C diva-portal.orgacs.org
Residue at End Temperature The percentage of mass remaining at the end of the analysis.Varies depending on decomposition pathway
Decomposition Steps The number of distinct weight loss events, indicating the complexity of decomposition.Often a single step diva-portal.orgacs.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.

In the thermal analysis of 2-pyridone derivatives, DSC scans typically reveal sharp endothermic peaks corresponding to the melting points (Tm) of the crystalline substances. diva-portal.org For example, in a study of pyridone-based compounds for OLEDs, endothermic melting peaks were clearly observed in the first heating cycle. diva-portal.org Upon cooling, some of these derivatives showed exothermic crystallization peaks (Tc), indicating their ability to re-form an ordered solid structure from the molten state. diva-portal.org Other derivatives were found to form molecular glasses, characterized by a glass transition temperature (Tg) instead of a distinct melting point. diva-portal.org

A DSC analysis of this compound would identify its melting point, a key characteristic of a pure crystalline solid. The enthalpy of fusion (ΔHf), calculated from the area of the melting peak, would provide information about the energy required to break the crystal lattice. The presence of any other endothermic or exothermic events could indicate solid-solid phase transitions or decomposition processes that are not associated with mass loss.

The table below summarizes the key thermal transition data that would be obtained from a DSC analysis of a crystalline 2-pyridone derivative.

ParameterDescriptionExample Value for a 2-Pyridone Derivative
Melting Point (Tm) The temperature at which the solid-to-liquid phase transition occurs.e.g., 185 °C or 247 °C diva-portal.org
Enthalpy of Fusion (ΔHf) The amount of energy required to melt the sample.J/g or kJ/mol
Crystallization Temp. (Tc) The temperature at which the sample crystallizes from the molten state upon cooling.e.g., 170 °C or 167 °C diva-portal.org
Glass Transition Temp. (Tg) The temperature at which an amorphous solid transitions to a rubbery state (if applicable).e.g., >66 °C diva-portal.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like "4,6-Diphenyl-1-(4-tolyl)-2-pyridone".

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and energetics of many-body systems. For 2-pyridone derivatives, DFT calculations provide a deep understanding of structure-property relationships. researchgate.netnih.gov While specific DFT studies on "this compound" are not extensively documented in the reviewed literature, the principles can be applied to elucidate its characteristics.

Such calculations would typically involve geometry optimization to find the most stable conformation of the molecule. Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that helps in determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. For instance, in a study of various 2-pyridone derivatives, DFT calculations were employed to understand their electronic structures and potential as inhibitors for the SARS-CoV-2 main protease. nih.gov These calculations revealed how different substituents on the pyridone ring influence the planarity and electronic distribution of the molecule. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption (UV-Vis) and emission (photoluminescence) spectra of molecules. researchgate.net This approach can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum.

For example, TD-DFT calculations have been successfully used to predict the UV-Vis spectra of various organic photocatalysts and other complex molecules. rsc.orgmdpi.com By simulating the spectra of "this compound", one could identify the wavelengths of maximum absorption (λmax) and understand the nature of the electronic transitions involved, such as π-π* or n-π* transitions. Similarly, the photoluminescence properties can be predicted by studying the transitions from the first excited state (S1) back to the ground state (S0). In a study on other pyridone derivatives, TD-DFT was used to investigate their photophysical properties, highlighting the potential of these compounds in various applications. nih.gov Machine learning models are also emerging as a tool to predict UV-Vis spectra based on molecular structures. nih.govrsc.org

The concept of intramolecular charge transfer (ICT) is crucial for understanding the photophysical behavior of many organic molecules, particularly those with electron-donating and electron-accepting moieties. In such molecules, photoexcitation can lead to a redistribution of electron density from the donor part to the acceptor part, forming an ICT state.

The analysis of ICT states in "this compound" would involve examining the molecular orbitals involved in the electronic transitions. The tolyl group at the N1 position and the phenyl groups at the C4 and C6 positions can influence the electronic distribution. Computational studies on related donor-acceptor systems have shown that the extent of charge transfer can be modulated by the solvent polarity, with more polar solvents often stabilizing the ICT state. nih.govrsc.org This can lead to solvatochromic shifts in the emission spectra, where the fluorescence color changes with the solvent. nih.govrsc.org The formation of twisted intramolecular charge transfer (TICT) states, where parts of the molecule rotate relative to each other in the excited state, can also be investigated computationally. unipd.it

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a molecular docking study of "this compound" against a hypothetical protein target.

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase A-8.5LEU83, VAL65Hydrophobic
PHE145π-π Stacking
ASP147Hydrogen Bond with Pyridone Oxygen
Hypothetical Protease B-7.9TRP54, ILE99Hydrophobic
TYR120π-π Stacking with Phenyl Ring

Multiscale Simulation for Transport Properties

Multiscale simulation methods are employed to study complex systems by combining different levels of theoretical descriptions, from quantum mechanical calculations for small, critical regions to classical molecular dynamics for larger parts of the system. arxiv.org For molecular materials, these simulations are particularly useful for predicting bulk properties like charge transport. researchgate.netemmc.euresearchgate.net

The transport properties of materials based on "this compound" could be investigated using a multiscale approach. This would typically involve:

Quantum Mechanical Calculations: Determining the electronic properties of an individual molecule, such as its reorganization energy for charge transfer.

Molecular Dynamics (MD) Simulations: Simulating the packing of molecules in the solid state to obtain realistic morphologies of molecular aggregates. emmc.eu

Kinetic Monte Carlo (KMC) Simulations: Using the parameters obtained from QM and MD simulations to model the hopping of charges between neighboring molecules and calculate properties like charge mobility.

This approach allows for the connection between the properties of a single molecule and the macroscopic performance of a device made from that material. While no specific multiscale simulations for "this compound" have been reported, the methodology is well-established for other organic semiconductor materials. researchgate.netemmc.euresearchgate.net

Conformational Analysis of Pyridone Ring Systems (e.g., Tetrahydropyridine (B1245486) Ring Conformations)

Studies on related heterocyclic systems provide insights into the possible conformations. For instance, the conformational analysis of N-acyl-2,6-diphenylpiperidin-4-one oximes has shown that these systems can adopt boat or twist-boat conformations. Similarly, a study on a tetrahydropyridine derivative revealed a half-chair conformation for the ring. nih.gov In the case of "this compound", the planarity of the pyridone ring and the torsional angles of the phenyl and tolyl substituents would be of primary interest. The steric interactions between the bulky phenyl and tolyl groups can lead to non-planar arrangements, which would significantly impact the molecule's electronic properties and its ability to pack in the solid state.

A computational conformational search would likely reveal several stable conformers, and their relative energies would indicate their population at a given temperature. The results of such an analysis are crucial for interpreting experimental data and for understanding the structure-property relationships of this compound.

Chemical Transformations and Derivatization Strategies of 4,6 Diphenyl 1 4 Tolyl 2 Pyridone Scaffolds

Synthesis of Substituted 2-Pyridone Analogues

The inherent reactivity of the 2-pyridone ring system provides multiple avenues for the introduction of various substituents, enabling the fine-tuning of its electronic and steric properties. These modifications can be broadly categorized into diversification at the nitrogen atom and functionalization of the carbon atoms within the pyridone ring.

The nitrogen atom of the 2-pyridone ring is a key site for derivatization, with N-alkylation and N-arylation being common strategies to introduce a wide range of substituents. Direct N-alkylation of 2-pyridones can sometimes be challenging due to competitive O-alkylation. nih.gov However, methods have been developed to achieve selective N-alkylation. For instance, the use of tris(dimethylamino)phosphine (P(NMe2)3) can mediate the direct N-alkylation of 2-pyridones with α-keto esters under mild conditions. organic-chemistry.org

N-arylation of 2-pyridones can be accomplished through copper-catalyzed coupling reactions. A mild approach utilizes diaryliodonium salts at room temperature to yield N-aryl-2-pyridones in good yields. organic-chemistry.org Another effective method involves the CuI-catalyzed coupling of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides, which demonstrates high chemoselectivity for N-arylation over O-arylation and is compatible with various functional groups. organic-chemistry.org These methods provide access to a diverse library of N-aryl-2-pyridone derivatives.

Reaction Type Reagents and Conditions Key Features
N-Alkylationα-keto esters, P(NMe2)3Mild conditions, high selectivity
N-ArylationDiaryliodonium salts, Cu catalyst, room temperatureMild, good yields
N-ArylationAryl iodides, CuI, tetrabutylammonium pyridin-2-olateHigh chemoselectivity (N- vs. O-arylation)

The carbon framework of the 2-pyridone ring offers multiple sites for the introduction of functional groups, which can significantly influence the molecule's biological activity and physical properties.

The C3 position is often functionalized through the introduction of a cyano group, leading to the formation of 3-cyano-2-pyridone derivatives. These compounds serve as versatile intermediates for further chemical modifications and are known to possess a range of biological activities. researchgate.net

The C4 and C6 positions, bearing phenyl groups in the parent scaffold, can be modified by employing substituted starting materials during the initial synthesis of the 2-pyridone ring. For example, using substituted benzaldehydes or acetophenones in condensation reactions allows for the introduction of various substituents on these phenyl rings. researchgate.net

Furthermore, the reactivity of the pyridone ring itself can be exploited. For instance, the synthesis of polysubstituted pyridines can be achieved through a stepwise, chemoselective Suzuki cross-coupling reaction by differentiating the reactivity of various leaving groups, such as bromide and fluorosulfate, at different positions on the pyridine (B92270) ring. nih.gov This strategy allows for the controlled installation of substituents onto the aromatic core.

Position Functionalization Strategy Example Reagents/Reactions Significance
C3Introduction of a cyano groupCyclocondensation reactions researchgate.netVersatile intermediate for further derivatization, imparts biological activity. researchgate.net
C4, C6 (on phenyl rings)Use of substituted starting materialsSubstituted benzaldehydes, acetophenones researchgate.netAllows for systematic variation of substituents on the aryl groups.
C4, C5, C6 (on pyridine ring)Stepwise cross-coupling reactionsSuzuki coupling with differentiated leaving groups (e.g., -Br, -OSO2F) nih.govControlled and modular synthesis of polysubstituted pyridines. nih.gov

Conversion to Other Heterocyclic Systems

The 4,6-diphenyl-1-(4-tolyl)-2-pyridone scaffold can be utilized as a precursor for the synthesis of other important heterocyclic systems, thereby expanding its chemical diversity and potential applications.

The conversion of 2-pyridones to their corresponding pyridine-2-thione analogues is a well-established transformation. This is typically achieved by treating the 2-pyridone with a thionating agent, such as phosphorus pentasulfide (P4S10). rsc.org This reaction effectively replaces the carbonyl oxygen with a sulfur atom. The resulting pyridine-2-thiones are valuable intermediates and have been shown to rearrange to 2-arylthiopyridines upon heating. rsc.org

Pyrazolopyridine derivatives can be synthesized from 2-pyridone precursors. Although the specific conversion from this compound is not detailed in the provided context, general methodologies involve the reaction of functionalized pyridines with hydrazine (B178648) derivatives. nih.gov For example, a bifunctional pyrazolopyridine can be prepared and subsequently used as a key intermediate to construct fused pyrazolo-pyrido-pyrimidine systems. nih.gov

While direct conversion of the this compound scaffold to indoles is not explicitly described, the synthesis of indole (B1671886) derivatives often involves the cyclization of suitably substituted precursors. nih.govyoutube.com Similarly, pyrazole (B372694) derivatives can be synthesized from 1,3-dicarbonyl compounds and hydrazine, a reaction known as the Knorr pyrazole synthesis. nih.govnih.govyoutube.com The 2-pyridone scaffold itself can be a component in larger molecules that also contain pyrazole moieties, which have been investigated for their biological activities. nih.gov

Original Scaffold Target Heterocycle Key Reagents/Conditions Resulting System
This compoundPyridine-2-thionePhosphorus pentasulfide (P4S10) rsc.org4,6-Diphenyl-1-(4-tolyl)pyridine-2-thione
Functionalized 2-PyridonePyrazolopyridineHydrazine derivatives nih.govFused pyrazolopyridine systems
N/AIndoleCyclization of precursors nih.govyoutube.comIndole derivatives
N/APyrazole1,3-Dicarbonyl compounds, hydrazine youtube.comPyrazole derivatives

Triazine and Pyrimidinone Derivatives

The conversion of a pre-formed 2-pyridone ring, such as in this compound, into a triazine or pyrimidinone core is not a commonly reported transformation. Such conversions would require significant ring-opening and rearrangement steps. Instead, the synthesis of diaryl-substituted pyrimidinones (B12756618) and triazines typically proceeds via multi-component cyclocondensation reactions.

For instance, the synthesis of 4,6-diarylpyrimidin-2(1H)-ones is often achieved through a one-pot Biginelli-like reaction, condensing an aryl aldehyde, a methyl ketone (like acetophenone), and urea (B33335) in the presence of a catalyst such as sulfamic acid or a FeCl₃/TMSCl system. researchgate.net This approach builds the pyrimidinone ring from acyclic precursors rather than transforming a pyridone. Similarly, the synthesis of 5,6-diaryl-1,2,4-triazine derivatives generally starts from precursors like α-dicarbonyl compounds (e.g., benzil) which react with aminoguanidine (B1677879) or thiosemicarbazide. nih.govjuniperpublishers.com

Therefore, creating triazine or pyrimidinone derivatives from the this compound scaffold would likely involve dismantling the pyridone ring, which is generally a non-favored synthetic route.

Chloropyridine Derivatives via Halogenation

The conversion of 2-pyridones to 2-chloropyridines is a fundamental and widely used transformation in pyridine chemistry. This reaction effectively replaces the carbonyl oxygen atom with a chlorine atom, transforming the pyridone into a more versatile intermediate for nucleophilic substitution reactions. The resulting 2-chloropyridine (B119429) can be readily functionalized with various nucleophiles (O-, N-, S-, and C-based).

For the this compound scaffold, this halogenation would yield 2-chloro-4,6-diphenyl-1-(4-tolyl)pyridinium salts. Common reagents for this transformation include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or phenylphosphonic dichloride (PhPOCl₂). prepchem.com The reaction typically requires heating to drive the conversion.

Table 1: General Conditions for Halogenation of 2-Pyridones

Reagent Conditions Product Type Reference
Phenylphosphonic dichloride Heat (e.g., 175-180°C) 2-Chloropyridine prepchem.com
Phosphorus oxychloride (POCl₃) Heat, reflux 2-Chloropyridine General Knowledge
Phosphorus pentachloride (PCl₅) Heat 2-Chloropyridine General Knowledge

This table presents generalized conditions for the halogenation of 2-pyridone systems, as specific data for this compound is not detailed in the searched literature.

Advanced Chemical Reactivity of 2-Pyridones

The 2-pyridone core exhibits ambident nucleophilicity, with potential reaction sites at both the nitrogen and the exocyclic oxygen atom. However, in this compound, the nitrogen atom is already substituted with a tolyl group, precluding N-alkylation or N-aroylation. Therefore, reactions with electrophiles are expected to occur exclusively at the carbonyl oxygen.

Reactions with Alpha-Halogenated Reagents

Reactions with alpha-halogenated reagents, such as α-haloesters or α-haloketones, represent a key method for the O-functionalization of N-substituted 2-pyridones. This O-alkylation transforms the pyridone into a 2-alkoxypyridine derivative, which imparts aromaticity to the ring system. nih.gov This change can significantly alter the compound's electronic properties and biological activity.

The reaction of an N-substituted 2-pyridone with an alpha-halogenated reagent typically proceeds via an Sₙ2 mechanism, where the pyridone oxygen acts as the nucleophile. The choice of base and solvent is critical to facilitate the reaction and ensure high yields.

Alkylation and Aroylation Reactions

The alkylation and aroylation of the 2-pyridone moiety in this compound would occur at the exocyclic oxygen atom, yielding 2-alkoxy or 2-aroyloxy pyridine derivatives. Selective O-alkylation can be challenging in pyridones where the nitrogen is unsubstituted due to competing N-alkylation. However, since the nitrogen in the title compound is blocked, O-alkylation is the only possible pathway.

Efficient O-alkylation of related N-substituted 2-pyridones has been achieved using a variety of conditions. A common strategy involves deprotonating the pyridone with a strong base to form the pyridinolate anion, which then acts as a potent nucleophile.

Table 2: Conditions for Selective Alkylation of Related Pyridone Systems

Pyridone Substrate Alkylating Agent Base / Catalyst Conditions Product Reference
4-Alkoxy-2-pyridones Alkyl Halides (e.g., MeI, BnBr) t-BuOK / n-Bu₄NI (cat.) Anhydrous THF, rt N-Alkyl-4-alkoxy-2-pyridone researchgate.net
2-Pyridone Derivatives Terminal/Internal Alkenes [Ni(cod)₂] / Lewis Acid - N-Alkyl-2-pyridone (via hydroamination) northwestern.edu
2-Hydroxypyridines Organohalides Catalyst- and Base-Free Heat N-Alkyl-2-pyridone researchgate.net

This table illustrates various alkylation methods on related pyridone structures. For this compound, these reactions would result in O-alkylation rather than N-alkylation.

The use of potassium tert-butoxide (t-BuOK) as a base and tetrabutylammonium iodide (n-Bu₄NI) as a phase-transfer catalyst in an anhydrous solvent like THF provides a robust system for achieving high yields of O-alkylated products. Aroylation can be accomplished using aroyl chlorides in the presence of a suitable base to neutralize the HCl byproduct. These reactions convert the pyridone into a fully aromatic pyridine system, which is a key strategy for diversifying the core scaffold.

Advanced Research Applications of 2 Pyridone Derivatives

Materials Science and Organic Electronics

The unique electronic and photophysical properties of 2-pyridone-based molecules make them attractive candidates for applications in organic electronic devices. Their inherent charge-transfer characteristics, thermal stability, and tunable functionalities are key attributes for their use in creating more efficient and durable devices.

Organic Light-Emitting Diodes (OLEDs) Applications

While direct and extensive research specifically detailing the performance of 4,6-Diphenyl-1-(4-tolyl)-2-pyridone in Organic Light-Emitting Diodes (OLEDs) is limited in publicly available literature, the broader family of 2-pyridone derivatives has shown considerable promise. These compounds are often explored as emitters or host materials within the emissive layer of an OLED stack. The general structure of a 2-pyridone, featuring a donor-acceptor framework, is conducive to achieving efficient electroluminescence.

In related research, donor-acceptor molecules based on a 2-pyridone acceptor coupled to various donor moieties have been synthesized and investigated for their electroluminescent properties. These studies provide a foundational understanding of how the 2-pyridone core can contribute to light emission in OLEDs. For instance, the synthesis of various 4,6-diphenyl-2-pyridones has been reported, laying the groundwork for further exploration of their electronic applications. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Emitters and Hot Exciton Pathways

A significant area of OLED research is the development of materials that can efficiently harvest all electrically generated excitons (both singlets and triplets) to produce light. Thermally Activated Delayed Fluorescence (TADF) is a key mechanism for achieving this, and materials capable of TADF are of great interest. The molecular design of TADF emitters often involves creating a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, facilitating the up-conversion of triplet excitons to emissive singlet excitons.

Furthermore, the concept of "hot exciton" pathways represents another advanced strategy to enhance OLED efficiency. This process involves the reverse intersystem crossing (RISC) from higher-lying triplet states (Tₙ, n>1) to the singlet manifold, bypassing the slower thermal equilibrium required in conventional TADF.

Although specific data for This compound is not available, studies on analogous 2-pyridone derivatives demonstrate their potential to exhibit hot-exciton TADF. rsc.org This capability is crucial for developing high-efficiency blue and white OLEDs. The general principle relies on the donor-acceptor structure of these molecules, where the 2-pyridone acts as the acceptor moiety.

Host Materials in OLEDs for Exciton Confinement and Charge Transport

In many OLED architectures, the emissive dopant is dispersed within a host material. The host plays a critical role in facilitating charge transport (both electrons and holes) to the emitter and confining the excitons on the emitter molecules to ensure efficient light production. An ideal host material should possess a high triplet energy to prevent energy loss from the phosphorescent or TADF dopant, good thermal stability, and balanced charge transport characteristics.

While there is no specific literature detailing the use of This compound as a host material, related pyridine-based compounds have been successfully employed as host materials in OLEDs. For instance, functional pyrene-pyridine integrated systems have been developed as efficient hole-transporting materials, a key component often used in conjunction with or as part of the host system in OLEDs. iajpr.comnih.gov The structural features of This compound suggest it could be investigated for such applications, though empirical data is currently lacking.

Application in Electronic Organic Devices

The potential applications of 2-pyridone derivatives extend beyond OLEDs to other organic electronic devices. The charge transport properties inherent to these molecules make them candidates for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to modify the molecular structure, for example by altering the substituent groups on the phenyl and tolyl rings of This compound , allows for the fine-tuning of their electronic properties to suit different device architectures. However, specific studies on the application of This compound in these devices are not yet prominent in the scientific literature.

Catalysis

The utility of 2-pyridone structures is not limited to materials science; they also play a significant role in catalysis, particularly as ligands for transition metals.

Role of 2-Pyridone Structures as Ligands in Transition Metal Catalysis

The nitrogen and oxygen atoms of the 2-pyridone ring system provide excellent coordination sites for transition metal ions. This has led to the development of a wide range of metal complexes where 2-pyridone derivatives act as versatile ligands. nih.gov These ligands can influence the steric and electronic environment of the metal center, thereby tuning the catalytic activity and selectivity of the resulting complex.

The synthesis of various pyridyl-ligated transition metal complexes and their catalytic activities have been a subject of extensive research. For example, pyridylphosphine and di(2-pyridyl)-1,2,3-triazole ligands have been used to create complexes with interesting catalytic properties. nih.govacs.org While the direct application of This compound as a ligand in published catalytic studies is not specified, its structure is analogous to other pyridone-based ligands that have proven effective in various catalytic transformations. The synthesis of related (4-ferrocenylphenyl)pyridines through metal-catalyzed cyclization reactions further highlights the synergy between pyridine-based ligands and transition metal catalysis. acs.org

Biological Activity Research (Mechanistic and Structural Aspects Only)

Research into 2-pyridone derivatives has unveiled a variety of biological activities. These compounds can influence numerous biological processes, making them valuable as subjects for mechanistic studies and as synthons for creating other heterocyclic compounds. nih.gov

The structural framework of 2-pyridone is a fertile ground for developing specific enzyme inhibitors. Researchers have successfully designed and synthesized novel derivatives targeting various enzymes, demonstrating the scaffold's versatility.

One area of focus has been the inhibition of Janus-activated kinases (JAKs), which are critical in signaling pathways implicated in diseases like multiple myeloma. nih.gov Pyridone 6, a tetracyclic pyridone derivative, has been identified as a pan-JAK inhibitor. Mechanistic studies show it effectively blocks the JAK-STAT signaling pathway. Unlike other inhibitors such as AG490, Pyridone 6 demonstrates higher specificity for JAKs without significantly affecting other pathways like the mitogen-activated protein kinase/extracellular signal-regulated kinase (ERK) kinase pathway. nih.gov

Another significant target is the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid synthesis. nih.gov Certain 4-pyridone derivatives have been identified as potent and specific inhibitors of FabI in bacteria like Staphylococcus aureus. The mechanism of action was confirmed through macromolecular biosynthesis assays, which showed a strong inhibition of lipid synthesis. Furthermore, the target specificity was validated using triclosan-resistant S. aureus strains with a point mutation in the FabI enzyme; these strains showed reduced susceptibility to the pyridone inhibitors. nih.gov

Molecular docking simulations have also been employed to understand the interactions between pyridone derivatives and their target enzymes. For instance, studies on 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles as inhibitors of Pim-1 kinase revealed specific hydrogen bonding interactions between the pyridone's carbonyl oxygen and NH moiety with key amino acid residues like Lys67 in the enzyme's active site. nih.gov

Table 1: Examples of 2-Pyridone Derivatives and Their Enzyme Inhibition Mechanisms

Derivative Class Target Enzyme Mechanism of Inhibition
Tetracyclic Pyridones (e.g., Pyridone 6) Janus-activated kinases (JAKs) Inhibition of the JAK-STAT signaling pathway. nih.gov
1-Substituted 4-Pyridones Enoyl-acyl carrier protein reductase (FabI) Specific inhibition of FabI, disrupting bacterial lipid biosynthesis. nih.gov
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles Pim-1 kinase Hydrogen bonding with key residues (e.g., Lys67, Ser189) in the enzyme active site. nih.gov

Ricinine (B1680626), a toxic alkaloid found in the castor bean plant (Ricinus communis), is a naturally occurring 2-pyridone derivative known for its biological properties. mdpi.comresearchgate.net Its unique structure has inspired the synthesis of various analogues to explore their potential as insecticides. The development of new insecticides is a crucial area of research, and pyridine-based compounds have shown considerable promise. nih.govnih.gov

The synthesis of ricinine and its N-analogues often involves the reaction of ethyl α-ethoxyethylidenecyanoacetate with various amines. researchgate.net This approach allows for the introduction of different pharmacophores onto the 2-pyridone ring, potentially modulating the compound's insecticidal activity. By creating structural analogues of ricinine, researchers aim to identify novel compounds with enhanced or more specific activity against various insect pests. researchgate.net

Studies on other pyridine (B92270) derivatives have demonstrated significant insecticidal activity against pests like Aphis gossypii and Aphis craccivora. nih.govmdpi.com For example, mesoionic pyrido[1,2-α]pyrimidinone derivatives containing a neonicotinoid moiety have shown remarkable insecticidal properties. mdpi.com While not direct ricinine analogues, this research highlights the broader potential of the pyridone scaffold in developing new classes of insecticides. The structural similarity of these synthetic compounds to natural alkaloids like ricinine provides a basis for their biological activity. researchgate.net

Table 2: Structural Comparison of Ricinine and a Synthetic Analogue

Compound Structure Key Structural Features
Ricinine 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold. researchgate.net
N-benzyl Ricinine Analogue Substitution of the N1-methyl group with a benzyl (B1604629) group, altering lipophilicity and potential target interactions. researchgate.net

The 2-pyridone nucleus is a "privileged scaffold" that is present in many natural alkaloids with known antimicrobial activity. nih.govmdpi.comresearchgate.net Research has focused on understanding the structural features and mechanisms that confer these properties.

One of the primary mechanisms identified for the antibacterial action of 2-pyridone derivatives is the inhibition of bacterial topoisomerases. nih.gov By creating bioisosteres of known quinolone antibacterial agents, researchers have developed 2-pyridones that act as potent inhibitors of these essential bacterial enzymes. This mechanism involves the bioisosteric exchange of atoms within the core structure of quinolones to produce the 2-pyridone framework, which leads to compounds with altered electronic and conformational properties that enhance their interaction with the target enzyme. nih.gov

The antimicrobial action of some 2-pyridone derivatives is also linked to their natural origins. Alkaloids isolated from fungi, such as furaprazones A and B from Arthrinium sp., possess a 4-hydroxy-2-pyridone core. mdpi.com The investigation into these natural products helps to elucidate the structural requirements for antimicrobial activity. For instance, some natural 2-pyridone compounds isolated from marine-derived fungi serve as lead compounds for developing agents that inhibit hyphal formation and biofilm development in pathogenic fungi like Candida albicans. researchgate.net

Synthetic efforts have also explored the antimicrobial potential of various substituted pyridones. Series of C-2 and C-6 substituted pyridines and 2,6-diaryl-4,5-secondary aminonicotinonitriles have been synthesized and evaluated to establish structure-activity relationships. researchgate.netresearchgate.net These studies focus on how different substituents on the pyridone ring influence the compound's ability to interact with microbial targets, providing insight into the fundamental chemical features required for antimicrobial action. researchgate.net

Future Research Directions and Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-pyridone derivatives has traditionally involved methods that are effective but may not align with modern principles of green chemistry. Future research should prioritize the development of novel and sustainable synthetic routes to 4,6-Diphenyl-1-(4-tolyl)-2-pyridone. rsc.org

Current research into the synthesis of related 2-pyridone structures has explored multicomponent reactions (MCRs) which offer advantages such as high atom economy and reduced waste. nih.gov For instance, the one-pot, four-component reaction of aromatic aldehydes, acetophenones, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) has been used to produce 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.gov Investigating similar MCR strategies for the synthesis of this compound could lead to more efficient and environmentally friendly production methods.

Furthermore, exploring solvent-free reaction conditions or the use of greener solvents will be crucial. The rearrangement of 4,6-diphenylpyran-2-imines to the isomeric 2-pyridones using sodium ethoxide provides a foundational method. rsc.org Future work could focus on replacing hazardous reagents and solvents with more sustainable alternatives. A key objective will be to develop synthetic protocols that are not only efficient and high-yielding but also minimize environmental impact.

Exploration of Diverse Chemical Transformations and Derivatization

The core structure of this compound offers multiple sites for chemical modification, opening avenues for the creation of a diverse library of derivatives. Future research should systematically explore these chemical transformations to generate new molecules with potentially enhanced properties.

The phenyl and tolyl groups can be subjected to various electrophilic and nucleophilic aromatic substitution reactions to introduce a wide range of functional groups. This could include halogenation, nitration, sulfonation, and Friedel-Crafts reactions, leading to derivatives with altered electronic and steric properties. The 2-pyridone ring itself is a versatile scaffold for further chemical elaboration. rsc.org

The conversion of the 2-pyridone to the corresponding pyridine-2-thione has been demonstrated for related 4,6-diphenyl-2-pyridones using phosphorus pentasulfide. rsc.org This transformation provides access to a different class of compounds with potentially distinct biological activities and coordination properties. A systematic exploration of such derivatization strategies will be essential to unlock the full potential of the this compound scaffold.

Advanced Computational Modeling for Structure-Property Relationship Predictions

Advanced computational modeling techniques, such as Density Functional Theory (DFT), offer a powerful tool for predicting the structure-property relationships of this compound and its derivatives. Future research should leverage these in silico methods to guide synthetic efforts and accelerate the discovery of new materials and bioactive molecules.

DFT calculations can provide insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule. researchgate.net For instance, computational studies on related N-aryl pyridones have been used to understand the non-covalent interactions that influence their atropselective synthesis. rsc.org Similar studies on this compound could elucidate the impact of the phenyl and tolyl substituents on the molecule's conformation and electronic properties.

Furthermore, molecular docking simulations can be employed to predict the binding affinity and interaction modes of the compound with various biological targets. nih.govmdpi.com This approach can help in identifying potential therapeutic applications and in designing derivatives with improved biological activity. The synergy between computational modeling and experimental work will be crucial for the rational design of new functional molecules based on the this compound framework.

Expansion into Emerging Materials Science Applications Beyond Current Scope

While the applications of this compound in materials science are not yet established, the inherent properties of the 2-pyridone core suggest significant potential in this area. Future research should focus on exploring its utility in emerging technologies, particularly in the field of organic electronics.

Substituted 2-pyridones have been investigated as components in organic light-emitting diodes (OLEDs). nih.gov The push-pull nature of some N-aryl-2,2'-bipyridine derivatives, which share structural similarities with the target compound, gives rise to interesting photophysical properties. nih.gov The investigation of the photophysical properties, such as absorption and emission spectra, fluorescence quantum yields, and solvatochromism, of this compound and its derivatives is a critical first step. researchgate.netrsc.org

The presence of aromatic rings and the polar pyridone moiety could also impart liquid crystalline or charge-transporting properties. Therefore, a systematic study of the thermal and photophysical properties of this compound is warranted to assess its suitability for applications in areas such as organic photovoltaics, field-effect transistors, and chemical sensors.

Deeper Mechanistic Elucidation of Reaction Pathways and Biological Interactions

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is fundamental for optimizing reaction conditions and developing new synthetic strategies. Future research should employ a combination of experimental and computational techniques to elucidate these pathways in detail.

The rearrangement of 4,6-diphenylpyran-2-imines to 2-pyridones is a key synthetic step that warrants further mechanistic investigation. rsc.org Understanding the factors that govern this rearrangement will enable better control over the reaction and potentially lead to the discovery of new catalytic systems.

From a biological perspective, the mechanism of action of 2-pyridone derivatives is an active area of research. nih.govmdpi.com While specific biological activities for this compound have not been reported, related compounds have shown a range of biological effects. Future studies should involve screening this compound against various biological targets and, if activity is found, delving into the molecular mechanisms of interaction. This could involve techniques such as X-ray crystallography of protein-ligand complexes and various biochemical and cellular assays.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4,6-Diphenyl-1-(4-tolyl)-2-pyridone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions, aryl substitutions, or pyridone ring formation. For example, Mitsunobu reactions (utilizing triphenylphosphine and diethyl azodicarboxylate) are effective for introducing aryl groups at specific positions . Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC or TLC to maximize yield and purity. Evidence from analogous pyridone syntheses suggests dichloromethane as a solvent and sodium hydroxide as a base enhance regioselectivity .

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using the SHELX program suite (e.g., SHELXL for refinement) is the gold standard. Challenges include resolving phenyl group torsional angles and confirming the 4-tolyl substituent’s orientation. SHELX’s robust handling of twinned data and high-resolution refinement is critical . Pre-refinement steps should involve data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data discrepancies be addressed?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns. Discrepancies in aromatic proton splitting (e.g., para vs. meta coupling) require DFT calculations to validate assignments .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight. Inconsistent fragmentation patterns may indicate impurities or tautomeric forms.
  • IR : Stretching frequencies for carbonyl (C=O) and aryl groups should align with computational predictions (e.g., Gaussian09) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict the biological activity of this compound, and what are the limitations?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) can predict electronic properties (HOMO-LUMO gaps) and binding affinities to biological targets (e.g., cytokine inhibitors). Molecular Dynamics (MD) simulations assess stability in aqueous or lipid environments. Limitations include force field inaccuracies for π-π stacking interactions between phenyl groups and protein residues .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50} variability) for pyridone derivatives?

  • Methodological Answer :

  • Standardized Assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum concentration).
  • Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes.
  • Structural Analogues : Compare activity trends with derivatives (e.g., 4-trifluoromethylpyridones) to identify substituent effects .
  • Statistical Analysis : Apply ANOVA or Bayesian inference to assess significance of conflicting data .

Q. How can functional group modifications enhance the compound’s pharmacokinetic properties without compromising activity?

  • Methodological Answer :

  • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl, amine) to improve solubility. For example, replacing a phenyl with a pyridyl group reduces logP .
  • Metabolic Blocking : Fluorination at the 4-tolyl position slows hepatic metabolism.
  • Prodrug Design : Esterification of the pyridone carbonyl group enhances oral bioavailability, with enzymatic cleavage in vivo .

Experimental Design & Data Analysis

Q. What experimental controls are critical when evaluating the compound’s cytotoxicity in cancer research?

  • Methodological Answer :

  • Positive/Negative Controls : Use cisplatin (for apoptosis induction) and DMSO (vehicle control).
  • Dose-Response Curves : Include 8–10 concentrations to calculate accurate IC50_{50} values.
  • Off-Target Effects : Assess mitochondrial toxicity via ATP assays (e.g., CellTiter-Glo) .
  • Replicate Consistency : Minimum triplicate runs with blinded data analysis to reduce bias .

Q. How should researchers design a structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :

  • Variable Substituents : Systematically modify phenyl, tolyl, and pyridone groups (e.g., electron-withdrawing vs. donating).
  • Key Metrics : Correlate logP, molar refractivity, and steric parameters with activity using QSAR models.
  • High-Throughput Screening : Employ 96-well plates for rapid IC50_{50} determination against multiple targets (e.g., kinases, GPCRs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.